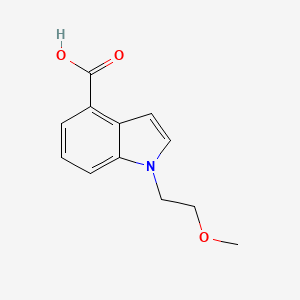

1-(2-methoxyethyl)-1H-indole-4-carboxylic acid

Description

1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid (molecular formula: C₁₂H₁₃NO₃; molecular weight: 219.24 g/mol) is an indole derivative substituted with a 2-methoxyethyl group at the 1-position and a carboxylic acid group at the 4-position of the indole ring. This compound is part of a broader class of indole carboxylic acids, which are widely studied for their pharmacological, catalytic, and synthetic utility . Its structural isomers, such as 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid, share the same molecular formula but differ in the position of the carboxylic acid group .

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(14)15)3-2-4-11(9)13/h2-6H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQHOMJUEMAPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096306-76-1 | |

| Record name | 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring structure with a methoxyethyl substituent and a carboxylic acid functional group. These structural elements are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxyethyl group enhances binding affinity, while the carboxylic acid moiety plays a critical role in mediating interactions that influence cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. A study evaluated its antiproliferative activity using the MTT assay on human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The findings are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.49 |

| This compound | HCT116 | 2.41 |

| This compound | A549 | 5.90 |

The compound exhibited significant cytotoxicity with IC50 values ranging from 2 to 5 µM across different cell lines, indicating its potential as an anticancer agent .

Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased Annexin-V and 7-AAD positive cell populations detected through flow cytometry. Additionally, it was found to cause S-phase cell cycle arrest, suggesting that its antiproliferative effects may be linked to disruptions in cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated that indole derivatives can inhibit bacterial growth and demonstrate antifungal properties. The specific mechanisms involve interference with microbial cell wall synthesis and metabolic pathways .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various indole derivatives, including this compound. The derivatives were tested for their cytotoxicity against multiple cancer cell lines. Notably, compound 4e demonstrated the highest cytotoxicity with an average IC50 of approximately 2 µM against MCF-7 cells, outperforming standard chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of indole compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. The presence of the carboxylic acid group enhances solubility and bioavailability, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties : Research indicates that similar indole derivatives possess antimicrobial activity against various pathogens. The unique structure of this compound may contribute to its effectiveness against resistant strains .

Biochemical Research

The compound is also explored for its role in enzyme inhibition:

- Enzyme Inhibition : It has been suggested that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property could be harnessed for developing drugs targeting metabolic disorders .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of several indole derivatives was assessed against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as a scaffold for new antibiotics.

Comparison with Similar Compounds

Structural Differences and Implications

- Substituent Position : The position of the carboxylic acid group (4-, 5-, or 6-position) significantly impacts reactivity and biological activity. For example, indole-4-carboxylic acid derivatives are key intermediates in synthesizing antifungal and nematicidal triazolo-thiadiazines , whereas indole-2-carboxylic acids are used in catalytic additions to alkynes .

- N-Substituents : The 2-methoxyethyl group at the 1-position in the target compound may enhance solubility compared to methyl or benzyl substituents, as seen in 1-methyl-1H-indole-5-carboxylic acid (mp 221–223°C) and 7-methoxy-1H-indole-3-carboxylic acid (mp 199–201°C) .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 1-(2-Methoxyethyl)-1H-indole-4-COOH | 219.24 | Not reported | 1-(2-methoxyethyl), 4-COOH |

| 1-Methyl-1H-indole-5-COOH | 175.18 | 221–223 | 1-methyl, 5-COOH |

| 7-Methoxy-1H-indole-3-COOH | 191.18 | 199–201 | 7-methoxy, 3-COOH |

| 7-Chloro-3-methyl-1H-indole-2-COOH | 209.63 | Not reported | 7-chloro, 3-methyl, 2-COOH |

Antifungal and Nematicidal Activity

- Indole-4-carboxylic acid derivatives: Compounds like 3-(1H-indole-4-yl)-6-aryl-7H-triazolo-thiadiazines exhibit notable antifungal activity against Candida albicans and nematicidal activity against Meloidogyne incognita .

- Indole-3-carboxylic acid derivatives : Schiff bases of 2-methyl-1H-indole-3-carboxylic acid show potent anti-inflammatory and analgesic effects, with hydroxyl and methoxy groups on the phenyl ring enhancing activity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid typically follows a two-step approach:

N-Alkylation of Indole

The initial step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride or a similar alkylating agent. This reaction is generally carried out under basic conditions to promote nucleophilic substitution.

| Parameter | Description |

|---|---|

| Starting material | Indole |

| Alkylating agent | 2-Methoxyethyl chloride |

| Base | Potassium carbonate (K2CO3) or sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF) or acetonitrile |

| Temperature | Room temperature to 80°C |

| Reaction time | Several hours (4–24 h) |

The base deprotonates the indole nitrogen, enhancing its nucleophilicity to attack the alkyl halide, yielding 1-(2-methoxyethyl)indole. This step is critical for selective N-alkylation without affecting the aromatic system.

Carboxylation at the 4-Position

Following N-alkylation, the indole intermediate undergoes regioselective carboxylation at the 4-position. This is often achieved via:

- Directed lithiation at the 4-position using a strong base such as n-butyllithium (n-BuLi), followed by quenching with carbon dioxide (CO2).

- Alternatively, transition metal-catalyzed carboxylation can be employed.

| Parameter | Description |

|---|---|

| Lithiation reagent | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C (dry ice/acetone bath) |

| Carboxylation agent | Carbon dioxide (CO2) |

| Quenching | Acidic work-up (e.g., dilute HCl) |

The lithiation step selectively deprotonates the 4-position of the indole ring, forming a carbanion intermediate that reacts with CO2 to form the carboxylate, which upon acidic work-up yields the carboxylic acid.

Alternative Synthetic Routes and Optimization

- Catalytic methods: Some industrial processes utilize catalysts to improve regioselectivity and yield, including palladium- or copper-catalyzed carboxylation reactions.

- Continuous flow synthesis: For scalability, continuous flow reactors enable precise control of temperature, pressure, and reaction time, enhancing yield and reproducibility.

- Protecting groups: In some cases, protecting groups on the indole ring or nitrogen may be used to prevent side reactions during lithiation or alkylation steps.

Summary of Preparation Method Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| N-alkylation | Indole + 2-methoxyethyl chloride + K2CO3 in DMF, 25–80°C, 4–24 h | Introduce methoxyethyl group on N | Base promotes nucleophilic substitution |

| Directed lithiation | n-BuLi in THF at -78°C | Generate carbanion at 4-position | Requires low temperature to avoid side reactions |

| Carboxylation | Bubbling CO2 into reaction mixture | Introduce carboxyl group at 4-position | Acidic work-up to yield acid |

| Purification | Recrystallization or chromatography | Obtain pure this compound | Purity typically >95% |

Retrosynthetic Analysis

The retrosynthesis of this compound can be summarized as:

- Target molecule → N-alkylated indole intermediate + carboxylation at C-4

- N-alkylated intermediate ← Indole + 2-methoxyethyl chloride (alkylation)

- Carboxylation precursor ← Directed lithiation at 4-position

Q & A

Q. Why do some synthetic routes report variable yields for triazolo-thiadiazine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.